![molecular formula C10H15N3O4S2 B2563027 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine CAS No. 861208-71-1](/img/structure/B2563027.png)
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine” is a chemical compound with the CAS Number: 861208-71-1 . It has a molecular weight of 305.38 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 305.38 . It is solid in physical form . The InChI code for this compound is 1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 , which represents its molecular structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine and its derivatives have shown potential in antimicrobial applications. Research has focused on synthesizing various derivatives to increase microbial intracellular concentration and reduce microbial resistance. For instance, thiomorpholine derivatives demonstrated significant antimicrobial activity in studies (Kardile & Kalyane, 2010). Additionally, sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives were synthesized and evaluated for their antibacterial activity and free radical scavenging ability (Sreerama et al., 2020).
Molecular Interaction and Synthesis
The synthesis and properties of derivatives like N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide have been studied. These investigations reveal details about molecular conformation and interactions, such as intramolecular π–π stacking interactions, which are crucial for understanding their chemical behavior and potential applications (Kumar et al., 2012).
Biological Evaluation and Synthesis
The compound's derivatives have been designed and synthesized for evaluating biological activities like antioxidant properties. For example, novel 1H-3-Indolyl derivatives with a focus on antioxidant activity were synthesized and tested, showing promising results (Aziz et al., 2021).
Anti-Inflammatory and Analgesic Agents
Research has been conducted on synthesizing novel compounds derived from thiomorpholine for their potential use as anti-inflammatory and analgesic agents. These studies provide insights into the synthesis pathways and the biological efficacy of these compounds (Abu‐Hashem et al., 2020).
Catalysis and Synthesis Methods
The compound and its derivatives have been used in catalysis research. For instance, the synthesis of thiomorpholine 1,1-dioxides via a double Michael addition reaction catalyzed by boric acid/glycerol in water was explored, demonstrating the compound's utility in green chemistry applications (Halimehjnai et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4,6-dimethoxypyrimidin-5-yl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEGLZSAFLBDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)
![3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2562945.png)
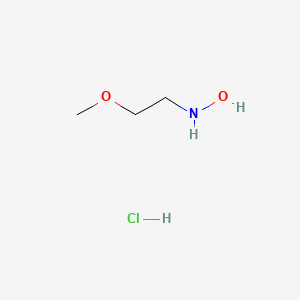
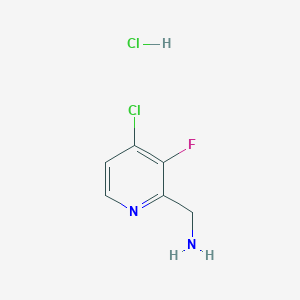

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)

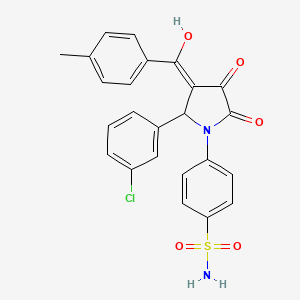
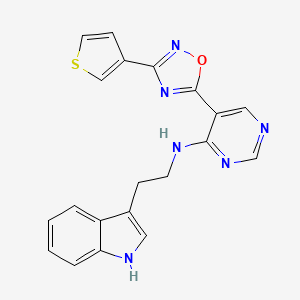
![[(2,4-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2562961.png)
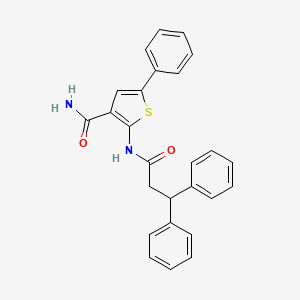
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)
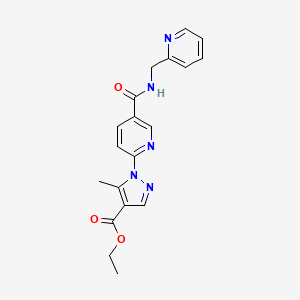
![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2562966.png)
